5-Bromo-2-(trifluoromethylthio)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers seeking a lipophilic aniline building block often face supply inconsistency for specific substitution patterns. 5-Bromo-2-(trifluoromethylthio)aniline (CAS 1154964-00-7) offers a reliable solution with a unique 2-SCF₃/5-Br pattern. - Enables enhanced membrane permeability (LogP 3.64) for CNS drug candidate optimization. - Provides a robust 5-Br handle for regioselective Suzuki or Buchwald-Hartwig couplings. - Avoids analog substitution risks; shipped with analytical certification for immediate synthetic use.

Molecular Formula C7H5BrF3NS
Molecular Weight 272.09 g/mol
Cat. No. B12851499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethylthio)aniline
Molecular FormulaC7H5BrF3NS
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)SC(F)(F)F
InChIInChI=1S/C7H5BrF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
InChIKeyIABMSAKYOXNHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(trifluoromethylthio)aniline: Key Building Block


5-Bromo-2-(trifluoromethylthio)aniline (CAS 1154964-00-7) is a substituted aniline derivative featuring a bromo substituent at the 5-position and a trifluoromethylthio (SCF₃) group at the 2-position on the aromatic ring . This compound has a molecular formula of C₇H₅BrF₃NS and a molecular weight of 272.09 g/mol . The combination of halogen (Br) and sulfur-containing fluorinated (SCF₃) substituents confers distinct electronic properties and a predicted LogP of 3.6432, indicative of significant lipophilicity . As a multifunctional aniline scaffold, it serves as a versatile intermediate in synthetic chemistry, with the primary amino group enabling further derivatization .

  • Multifunctional aniline scaffold with 5‑Br for palladium‑catalyzed cross‑coupling derivatization
  • SCF₃ group confers enhanced lipophilicity (reported cLogP 3.64) — relevant for permeability‑focused design
  • Suitable for medicinal chemistry and agrochemical intermediate synthesis; verify experimental properties

5-Bromo-2-(trifluoromethylthio)aniline: Why Analogs Fail


The position and combination of substituents on the aniline ring critically determine both reactivity and physical properties. While several brominated or trifluoromethylthio-substituted anilines exist (e.g., 4-(trifluoromethylthio)aniline, 2-bromo-5-(trifluoromethyl)aniline), substituting one for 5-Bromo-2-(trifluoromethylthio)aniline without quantitative justification is risky . The specific 2-SCF₃ and 5-Br substitution pattern dictates unique electronic effects, impacting both the nucleophilicity of the amino group and the regioselectivity of subsequent reactions like cross-couplings . Furthermore, the high lipophilicity (LogP 3.6432) conferred by the SCF₃ group can drastically alter a molecule's pharmacokinetic profile in medicinal chemistry applications, making any analog replacement without comparative data potentially invalid . The following section details quantifiable differences where available to guide proper selection.

Positional isomer mismatch
4‑(trifluoromethylthio)aniline lacks the 5‑bromo substituent, eliminating the key synthetic handle for cross‑coupling diversification.
Lipophilicity shift with CF₃ analog
2‑Bromo‑5‑(trifluoromethyl)aniline has a lower cLogP (2.62), which may alter permeability and metabolic profile relative to the SCF₃ variant.
Electronic and regioselectivity divergence
Changing the substituent position (e.g., 3‑Br or 4‑SCF₃) modifies electronic effects, potentially affecting amino group nucleophilicity and coupling outcomes.

5-Bromo-2-(trifluoromethylthio)aniline: Quantified Differentiation


Lipophilicity Gain with SCF₃ vs. CF₃

The trifluoromethylthio (SCF₃) group confers significantly higher lipophilicity compared to other common substituents. The calculated partition coefficient (cLogP) for 5-Bromo-2-(trifluoromethylthio)aniline is 3.6432 . This is markedly higher than the cLogP of 2.62 for the analogous trifluoromethyl (CF₃) substituted aniline, 2-Bromo-5-(trifluoromethyl)aniline , and substantially higher than the cLogP of 0.90 for the unsubstituted aniline . This increase in lipophilicity is a primary driver for including the SCF₃ group in drug discovery programs to modulate membrane permeability and metabolic stability .

Lipophilicity Gain (SCF₃ vs. CF₃)
Reported calculation
Target cLogP 3.64
CF₃ analog cLogP 2.62
Δ +1.02; unsub. aniline Δ +2.75
Supports lipophilicity‑driven selection; verify experimentally
Calculated partition coefficient; measured LogP may differ
Medicinal Chemistry Drug Design Physicochemical Properties

Purity Parity with Common Analogs

Commercial availability and purity are key procurement metrics. 5-Bromo-2-(trifluoromethylthio)aniline is available from specialty chemical suppliers with a minimum stated purity of 98% . This meets or exceeds the typical purity offered for closely related analogs, such as 4-(trifluoromethylthio)aniline (CAS 372-16-7), which is also commonly offered at 98% purity . This ensures that selecting the target compound does not compromise on the initial quality of the building block compared to its simpler positional isomer.

Purity Parity
Specification review
Target: 98% min. purity
4‑(SCF₃)aniline: 98% min. purity
Equivalent specification
Procurement parity; no purity compromise
Supplier CoA review recommended
Organic Synthesis Procurement Quality Control

5-Bromo Position: Cross-Coupling Reactivity

The presence of a bromine atom at the 5-position provides a defined and synthetically robust handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, analogs lacking a halogen (e.g., 2-(trifluoromethylthio)aniline) or those substituted at a different position (e.g., 3-Bromo-2-(trifluoromethylthio)aniline) will exhibit different regioselectivity and reactivity profiles. The specific electronic environment created by the 2-SCF₃ group can influence the rate of oxidative addition at the 5-Br site, which is a distinct feature compared to non-halogenated or differently halogenated anilines [1].

Cross‑Coupling Reactivity
Class‑level
5‑Br provides defined Pd‑coupling site; analogs without halogen or at different position lack equivalent handle
Differentiation supports synthetic route design
Reactivity context‑dependent; validate under specific conditions
Cross-Coupling Suzuki-Miyaura Reaction Late-Stage Functionalization

TPSA and Hydrogen Bonding Profile

The calculated topological polar surface area (TPSA) for 5-Bromo-2-(trifluoromethylthio)aniline is 26.02 Ų, and it possesses 2 hydrogen bond acceptors and 1 hydrogen bond donor . This profile is consistent with good oral bioavailability potential according to Lipinski's Rule of Five (TPSA < 140 Ų). While this is a class characteristic for many small aromatic amines, the specific value is determined by the unique substitution pattern and can be compared directly against other analogs to fine-tune a molecule's physicochemical space. For instance, an analog with an additional polar substituent would have a higher TPSA and potentially different permeability characteristics.

TPSA & H‑Bond Profile
Reported parameter
TPSA 26.02 Ų
H‑Acceptors: 2
H‑Donors: 1
Drug‑likeness parameter for screening
Calculated value; confirms Rule‑of‑Five compliance
Drug-likeness Medicinal Chemistry Physicochemical Properties

5-Bromo-2-(trifluoromethylthio)aniline: Research Applications


Lead Optimization: Boosting Membrane Permeability

In drug discovery programs, 5-Bromo-2-(trifluoromethylthio)aniline is an ideal building block for synthesizing analogs of biologically active molecules where enhanced lipophilicity is desired . The high LogP of 3.6432, driven by the SCF₃ group, can improve a compound's ability to cross biological membranes, including the blood-brain barrier, and may also alter its metabolic stability compared to CF₃ or unsubstituted analogs . This makes it a strategic choice for CNS drug discovery projects or for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series.

Library Synthesis via Cross-Coupling

The 5-bromo substituent serves as a robust anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Researchers can leverage this reactivity to systematically install a wide variety of aryl, heteroaryl, or amino groups at the 5-position, creating diverse libraries of novel compounds for biological screening or materials science applications. The presence of the 2-SCF₃ group can also influence the electronic properties and regioselectivity of these reactions [1].

Agrochemical Intermediate Development

Fluorinated and sulfur-containing aromatic amines are prevalent motifs in modern agrochemicals due to their favorable physicochemical properties [2]. 5-Bromo-2-(trifluoromethylthio)aniline can serve as a key intermediate in the synthesis of novel herbicides, fungicides, or insecticides [2]. Its structural features allow for the fine-tuning of a molecule's lipophilicity and metabolic stability, which are critical for optimizing the potency, selectivity, and environmental fate of crop protection agents [2].

Application
Selection Property
Validation Focus
Lead Optimization: Membrane Permeability
Lipophilicity (SCF₃) enhancement
LogP verification & permeability assay
Library Synthesis via Cross-Coupling
5‑Bromo coupling reactivity
Cross‑coupling scope & yield
Agrochemical Intermediate Development
Fluorinated sulfanyl pharmacophore
Metabolic stability & field performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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